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Compound of Interest

Compound Name: Rutacridone

Cat. No.: B15587506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

acridone alkaloid, Rutacridone. The information is compiled to assist in the identification,

characterization, and further investigation of this natural product. While a complete, publicly

available, and fully assigned experimental dataset for Rutacridone is not readily accessible,

this guide presents the known fundamental data and expected spectroscopic characteristics

based on the analysis of acridone alkaloids in general.

Core Properties of Rutacridone
Rutacridone is a naturally occurring acridone alkaloid that has been the subject of interest in

phytochemical and pharmacological research. Below are its fundamental molecular properties.

Property Value

Molecular Formula C₁₉H₁₇NO₃

Molecular Weight 307.34 g/mol

Exact Mass 307.120843 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
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NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules like

Rutacridone. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR.

These are based on general values for acridone alkaloids and the specific structural features of

Rutacridone.[1][2][3][4][5][6][7]

Note: The following are predicted values and should be confirmed with experimental data.

Expected ¹H NMR Chemical Shifts
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic Protons 6.0 - 8.5 m, d, t

The acridone core

contains several

aromatic protons

whose specific shifts

are influenced by their

position and

substitution.[2][3]

N-CH₃ ~ 3.7 s

The N-methyl group

typically appears as a

singlet in this region.

[2]

O-CH₃ ~ 3.9 s

Methoxy group

protons will appear as

a singlet.

Vinylic Protons 4.5 - 6.5 m

Protons on the double

bond of the

dihydrofuran ring.

Aliphatic Protons 1.5 - 3.5 m

Protons on the

saturated carbons of

the dihydrofuran ring

and the isopropyl

group.

-OH Variable br s

The chemical shift of

the hydroxyl proton is

concentration and

solvent dependent.
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C=O (Acridone) 170 - 185
The carbonyl carbon of the

acridone core.[1]

Aromatic Carbons 100 - 160
Carbons of the fused aromatic

rings.[1][8]

Olefinic Carbons 110 - 150

Carbons of the C=C double

bond in the dihydrofuran

moiety.

C-O 50 - 80

Carbons attached to oxygen in

the ether and alcohol

functionalities.

N-CH₃ ~ 30 - 40 The N-methyl carbon.

Aliphatic Carbons 20 - 50

Carbons of the isopropyl group

and the saturated part of the

dihydrofuran ring.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For Rutacridone, the following data would be expected.

Parameter Expected Value Notes

Molecular Ion [M]⁺ m/z 307
Corresponding to the exact

mass of Rutacridone.

[M+H]⁺ m/z 308

The protonated molecule,

commonly observed in soft

ionization techniques like ESI.

[9]

[M+Na]⁺ m/z 330
The sodium adduct, also

common in ESI-MS.[10]
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Expected Fragmentation Patterns
The fragmentation of acridone alkaloids is influenced by the substituents and the core

structure.[9][11][12][13][14] For Rutacridone, fragmentation would likely involve:

Loss of a methyl group (-15 Da): From the N-methyl or the isopropyl group.

Loss of the isopropyl group (-43 Da): A common fragmentation for molecules containing this

moiety.

Retro-Diels-Alder (RDA) reaction: Of the dihydrofuran ring, leading to characteristic

fragments.[9][12]

Cleavage of the ether linkage.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Rutacridone, based

on standard procedures for natural products.[15][16][17][18][19][20][21][22][23]

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Rutacridone in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

The choice of solvent is critical to avoid signal overlap with the analyte.[15]

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Analyses are typically performed on a 300, 400, 500, or 600 MHz NMR spectrometer.[10]

Acquire a standard ¹H NMR spectrum.
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Acquire a ¹³C NMR spectrum.

To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Rutacridone (typically 1-10 µg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system (LC-MS).[17]

Common ionization techniques for this type of molecule include Electrospray Ionization

(ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9][16]

Acquire a full scan mass spectrum to determine the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain

fragmentation data for structural confirmation.[9][12]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product like Rutacridone.
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Workflow for the Spectroscopic Analysis of Rutacridone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Rutacridone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587506#spectroscopic-data-of-rutacridone-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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